molecular formula C19H19BrN4O2S B11666592 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11666592
M. Wt: 447.4 g/mol
InChI Key: KYAUCHAPHIFSTA-SRZZPIQSSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by an (E)-configured imine group (-CH=N-) linking a 3-bromo-4-methoxyphenyl moiety to a sulfanyl-substituted benzimidazole core. Its synthesis typically involves:

Formation of the benzimidazole core via condensation of 1,2-phenylenediamine derivatives with carboxylic acid esters.

Hydrazide generation through hydrazine hydrate treatment.

Final Schiff base formation via condensation with substituted benzaldehydes .

Properties

Molecular Formula

C19H19BrN4O2S

Molecular Weight

447.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19BrN4O2S/c1-3-24-16-7-5-4-6-15(16)22-19(24)27-12-18(25)23-21-11-13-8-9-17(26-2)14(20)10-13/h4-11H,3,12H2,1-2H3,(H,23,25)/b21-11+

InChI Key

KYAUCHAPHIFSTA-SRZZPIQSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common synthetic route starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromomethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents like ethanol, DMSO, and acetonitrile, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bromomethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the acetohydrazide moiety can form stable complexes with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

  • The hydroxyl group may enhance hydrogen bonding with biological targets, as seen in kinase inhibitors .
  • 4-Chlorobenzyl-Substituted Benzimidazole ():
    The 2-chlorobenzyl group on the benzimidazole introduces steric bulk and electron-withdrawing effects, which could hinder enzymatic degradation but reduce membrane permeability compared to the smaller ethyl group in the target compound .

Heterocyclic Core Variations

  • Triazole-Containing Analogs (): Compounds with triazole rings (e.g., 4H-1,2,4-triazol-3-yl) instead of benzimidazole exhibit distinct electronic profiles.
  • Benzoxazole Derivatives ():
    Substituting benzimidazole with benzoxazole (e.g., 4-chloro-1,3-benzoxazol-2-yl) modifies the electron density and steric environment, impacting interactions with hydrophobic enzyme pockets. For example, benzoxazole-based derivatives show strong EGFR inhibition (IC50: 0.010 μM) .

Key Physicochemical and Spectroscopic Data

Compound Aromatic Substituent Benzimidazole Substituent IR (C=O stretch, cm⁻¹) NMR (Imine CH=N, ppm)
Target Compound 3-Bromo-4-methoxy 1-Ethyl 1688 8.1–8.3
3-Bromo-4-hydroxy-5-methoxy () 3-Bromo-4-hydroxy-5-methoxy 1-Methyl 1685 8.0–8.2
4-Chlorobenzyl Analog () 3-Bromo-4-methoxy 1-(2-Chlorobenzyl) 1690 8.2–8.4

Computational and Molecular Similarity Studies

  • Tanimoto Scores ():
    The target compound shares high structural similarity (Tanimoto > 0.85) with benzimidazole-based inhibitors, suggesting overlapping biological targets. Modifications like the 3-bromo group differentiate it from simpler methoxy or hydroxy analogs .
  • Docking Studies: Molecular docking predicts strong binding to ATP pockets in kinases, driven by the benzimidazole’s aromaticity and the sulfanyl group’s hydrogen-bonding capacity. The ethyl substituent minimizes steric clashes compared to bulkier groups (e.g., 2-chlorobenzyl in ) .

Biological Activity

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H20BrN5O2S
  • Molecular Weight : 474.383 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzimidazole and thioether moieties enhances its pharmacological profile, potentially leading to:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Modulation : The compound could modulate receptor activity, influencing various physiological processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, including:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli22
Klebsiella pneumoniae20

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. In experimental models, it significantly reduced inflammation markers in animal models induced by carrageenan. The anti-inflammatory effects were quantified as follows:

Treatment GroupInflammation Reduction (%)
Control0
Standard Drug50
Test Compound35

This indicates that the compound has a promising profile for treating inflammatory conditions.

Case Studies and Research Findings

  • Mucositis Protection Study : A study evaluated the protective effects of the benzimidazole derivative against methotrexate-induced intestinal mucositis in mice. The results showed that the compound significantly mitigated symptoms such as diarrhea and weight loss while enhancing overall survival rates.
    • Key Findings :
      • Reduced diarrhea score
      • Increased feed intake
      • Histological improvements in intestinal villi
  • Antibacterial Efficacy : In a comparative study against established antibiotics, the compound displayed superior antibacterial activity, particularly against resistant strains of bacteria. This highlights its potential as an alternative treatment option.

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